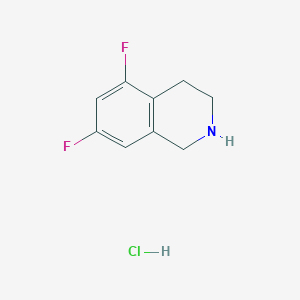
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2N and its molecular weight is 205.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ-HCl) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of THIQ-HCl, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H10ClF2N
- Molecular Weight : 205.63 g/mol
- CAS Number : 1187174-14-6
- Appearance : White to yellow solid
- Purity : Typically ≥95% .
THIQ-HCl has demonstrated various biological activities through different mechanisms:
-
Anticancer Activity :
- THIQ derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study indicated that a compound structurally related to THIQ exhibited significant anticancer effects against ovarian cancer cell lines by modulating microRNA maturation .
- In a comparative analysis of different derivatives, THIQ-HCl was identified as having a notable impact on tumor cells while demonstrating reduced toxicity to non-tumor cells .
- Neuroprotective Effects :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The biological activity of THIQ-HCl can be influenced by structural modifications. Key findings include:
- Fluorination Effects : The introduction of fluorine atoms at the 5 and 7 positions enhances the compound's potency against specific cancer cell lines.
- Substituent Variations : Replacing the tetrahydroisoquinoline moiety with other groups has shown varied effects on anticancer potency. For example, certain modifications resulted in compounds with improved selectivity and lower cytotoxicity .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | THIQ-HCl | Anticancer (SKOV-3) | 17.14 μM |
| Study 2 | THIQ Derivative | Anticancer (Wi-38) | 52.96 μM |
| Study 3 | THIQ Analog | Neuroprotection | N/A |
Detailed Findings
- In one study, THIQ-HCl was evaluated for its ability to inhibit the growth of ovarian cancer cells (SKOV-3), yielding an IC50 value of 17.14 μM, indicating significant anticancer activity .
- Another investigation highlighted that the compound exhibited selective toxicity towards tumor cells compared to normal cells, suggesting a favorable therapeutic index .
- Research into neuroprotective effects revealed that THIQ analogs could potentially mitigate oxidative stress in neuronal cells, although specific IC50 values were not provided in this context .
Propriétés
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSODBRCWJIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662879 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187174-14-6 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















